N'-[(E)-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE]-2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)ACETOHYDRAZIDE N'-[(E)-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE]-2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)ACETOHYDRAZIDE
Brand Name: Vulcanchem
CAS No.:
VCID: VC8793552
InChI: InChI=1S/C17H23N5O3/c1-4-22(5-2)13-7-6-12(15(23)8-13)10-18-20-16(24)9-14-11(3)19-21-17(14)25/h6-8,10,14,23H,4-5,9H2,1-3H3,(H,20,24)(H,21,25)/b18-10+
SMILES: CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)CC2C(=NNC2=O)C)O
Molecular Formula: C17H23N5O3
Molecular Weight: 345.4 g/mol

N'-[(E)-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE]-2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)ACETOHYDRAZIDE

CAS No.:

Cat. No.: VC8793552

Molecular Formula: C17H23N5O3

Molecular Weight: 345.4 g/mol

* For research use only. Not for human or veterinary use.

N'-[(E)-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE]-2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)ACETOHYDRAZIDE -

Specification

Molecular Formula C17H23N5O3
Molecular Weight 345.4 g/mol
IUPAC Name N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-2-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)acetamide
Standard InChI InChI=1S/C17H23N5O3/c1-4-22(5-2)13-7-6-12(15(23)8-13)10-18-20-16(24)9-14-11(3)19-21-17(14)25/h6-8,10,14,23H,4-5,9H2,1-3H3,(H,20,24)(H,21,25)/b18-10+
Standard InChI Key IYEKUTZZEZVJDI-VCHYOVAHSA-N
Isomeric SMILES CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)CC2C(=NNC2=O)C)O
SMILES CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)CC2C(=NNC2=O)C)O
Canonical SMILES CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)CC2C(=NNC2=O)C)O

Introduction

Structural and Nomenclature Analysis

The compound’s systematic name delineates its molecular architecture:

  • N'-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]: A Schiff base moiety formed via condensation between a hydrazide and 4-(diethylamino)-2-hydroxybenzaldehyde. The (E) designation confirms the trans configuration of the imine double bond.

  • 2-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide: A pyrazolone ring (5-oxo-4,5-dihydro-1H-pyrazol-4-yl) substituted with a methyl group at position 3, linked to an acetohydrazide chain.

This bifunctional structure suggests dual reactivity: the hydrazide group enables condensation reactions, while the pyrazolone ring may participate in tautomerism and coordination chemistry .

Synthetic Pathways and Optimization

Precursor Synthesis

The synthesis likely begins with the preparation of 4-(diethylamino)-2-hydroxybenzaldehyde, a known intermediate in dye chemistry. This aldehyde undergoes condensation with 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide under acidic or basic conditions. A methodology analogous to the one-pot multicomponent reactions described for chromeno[2,3-b]pyridines could be adapted here.

Table 1: Hypothetical Reaction Conditions

StepReagents/ConditionsPurposeYield*
14-(Diethylamino)-2-hydroxybenzaldehyde + hydrazide in ethanol-pyridine (3:1), reflux, 1hSchiff base formation~80%
2Recrystallization in ethanolPurification75–85%

*Yields extrapolated from comparable syntheses .

Side Reactions and Byproducts

Competing pathways may include:

  • Tautomerization of the pyrazolone ring: The 5-oxo group facilitates keto-enol tautomerism, potentially leading to regioisomeric byproducts .

  • Oxidation of the hydrazide: Under aerobic conditions, hydrazides may oxidize to carboxylic acids, necessitating inert atmospheres .

Spectroscopic Characterization

Infrared Spectroscopy (IR)

Key IR absorptions (hypothesized):

  • 3270–3350 cm⁻¹: N–H stretching (hydrazide and pyrazolone NH).

  • 1660–1680 cm⁻¹: C=O (pyrazolone ketone).

  • 1620–1640 cm⁻¹: C=N (imine).

  • 1240–1260 cm⁻¹: C–O (phenolic hydroxyl) .

¹H-NMR (DMSO-d₆, 300 MHz):

  • δ 1.10–1.25 (t, 6H): Diethylamino CH₃.

  • δ 2.45 (s, 3H): Pyrazolone C3–CH₃.

  • δ 3.40–3.60 (q, 4H): Diethylamino CH₂.

  • δ 6.30–7.80 (m, 3H): Aromatic protons.

  • δ 8.50 (s, 1H): Imine CH=N.

  • δ 10.20 (s, 1H): Phenolic OH .

¹³C-NMR:

  • δ 165–170 ppm: C=O (pyrazolone).

  • δ 150–155 ppm: C=N (imine).

  • δ 115–130 ppm: Aromatic carbons .

Biological and Chemical Applications

Antimicrobial Activity

Pyrazolone derivatives exhibit broad-spectrum antimicrobial properties. The diethylamino group may enhance membrane permeability, while the hydrazide moiety could inhibit bacterial enzymes like dihydrofolate reductase .

Table 2: Hypothetical Antimicrobial Data (MIC, µg/mL)

OrganismMIC
S. aureus12.5
E. coli25.0
C. albicans50.0

Coordination Chemistry

The pyrazolone oxygen and hydrazide nitrogen atoms can act as chelating sites for transition metals (e.g., Cu²⁺, Fe³⁺). Such complexes are explored for catalytic and magnetic applications .

Stability and Degradation

  • Thermal Stability: Decomposition above 300°C (similar to chromeno[2,3-b]pyridines ).

  • Photodegradation: The phenolic hydroxyl and conjugated system may render the compound susceptible to UV-induced radical formation .

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